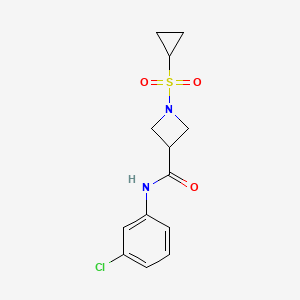
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide, also known as CPCC, is a synthetic compound with a wide range of applications in scientific research. CPCC has been studied for its use as a catalyst in organic synthesis, as a reagent in the synthesis of new organic molecules, and as a tool in the study of biochemical and physiological processes.
Scientific Research Applications
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic molecules, such as polymers, and as a reagent in the synthesis of new organic molecules. In addition, this compound has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and protein folding.
Mechanism of Action
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide acts as a catalyst in the synthesis of organic molecules, and as a reagent in the synthesis of new organic molecules. In addition, this compound has been shown to interact with proteins and enzymes in biochemical and physiological processes. It has been proposed that this compound binds to proteins and enzymes, which then triggers a cascade of reactions that lead to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In mammalian cells, this compound has been shown to modulate gene expression, protein folding, and cell signaling. In plants, this compound has been shown to modulate the expression of genes involved in stress response, metabolic pathways, and cell cycle regulation. In bacteria, this compound has been shown to modulate gene expression and cell signaling.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, this compound has a wide range of applications, and it can be used to study a variety of biochemical and physiological processes. However, this compound also has some limitations. It is a synthetic compound, so it is not found in nature, and it is not available in large quantities. In addition, this compound is toxic, so it must be handled with care.
Future Directions
The potential future directions for N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide are numerous. This compound could be used to study the regulation of gene expression and protein folding in a variety of organisms. In addition, this compound could be used to study the biochemical and physiological effects of other compounds, such as drugs and toxins. Finally, this compound could be used to develop new catalysts and reagents for organic synthesis.
Synthesis Methods
N-(3-chlorophenyl)-1-(cyclopropanesulfonyl)azetidine-3-carboxamide is synthesized through a two-step process. The first step involves the reaction of 3-chlorophenol with cyclopropanesulfonyl chloride in the presence of a base, such as potassium carbonate, to form this compound. The second step involves the reaction of this compound with an amine, such as aniline, to form a secondary amine. This two-step process has been used to synthesize a variety of compounds, including this compound analogues.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-cyclopropylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-2-1-3-11(6-10)15-13(17)9-7-16(8-9)20(18,19)12-4-5-12/h1-3,6,9,12H,4-5,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDOQKOARIZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)
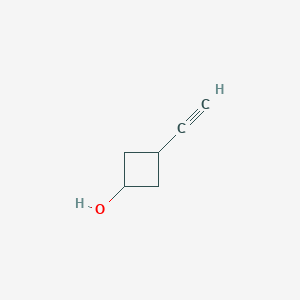
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)

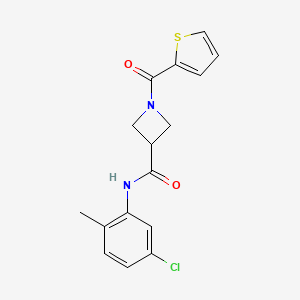
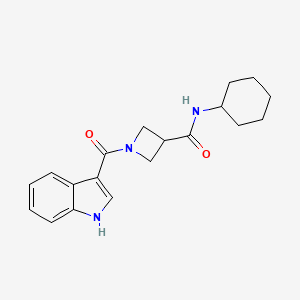
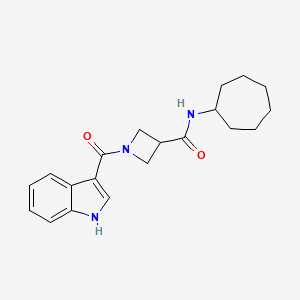
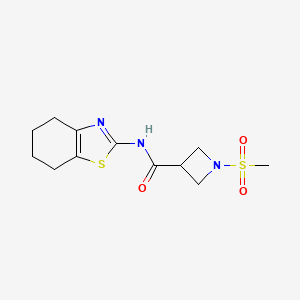
![1-(cyclopropanesulfonyl)-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B6427361.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427369.png)